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Compound of Interest

Compound Name: 3-Phenoxycyclobutanone
CAS No.: 30830-28-5; 69906-55-4
Cat. No.: B2834592
Get Quote
. J

Executive Summary

3-Phenoxycyclobutanone is a strained cyclic ketone serving as a critical scaffold in the
synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors and
receptor modulators. Its chemical behavior is defined by the high ring strain (~26 kcal/mol) of
the cyclobutane core and the electron-donating phenoxy substituent. This guide details the
spectroscopic fingerprints required to validate its identity, purity, and structural integrity.

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent traps or side-products.

e Primary Route: [2+2] Cycloaddition of dichloroketene (generated in situ from trichloroacetyl
chloride and Zn/Cu) with phenyl vinyl ether, followed by reductive dechlorination (Zn/HOAC).

o Key Impurities:

o 2,2-Dichloro-3-phenoxycyclobutanone: Intermediate from incomplete reduction.
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o Phenol: Hydrolysis product of the phenyl ether.

o Polymeric species: Resulting from ring-opening polymerization during improper storage.

Infrared Spectroscopy (FT-IR)

The IR spectrum of 3-phenoxycyclobutanone is dominated by the interplay between ring
strain and the ether linkage.

Mechanistic Insight

Normal acyclic ketones absorb near 1715 cm~1.[1] In cyclobutanone, the bond angle

compression (

) increases the
-character of the carbonyl carbon's

-bonds, shortening the C=0 bond and increasing its force constant. This results in a significant
hypsochromic shift (to higher wavenumbers).

Data Table: Characteristic IR Bands
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Frequency (

Functional Group Intensity Assignment /| Notes
)
Diagnostic: High
C=0 Stretch 1780 — 1800 Strong frequency due to ring
strain.

Phenyl ring breathing

C=C (Aromatic) 1590, 1495 Medium
modes.
Antisymmetric stretch

C-O-C (Ether) 1230 - 1250 Strong
of the phenoxy ether.
Cyclobutane

C—H (Aliphatic) 2900 — 3000 Weak methylene C—H
stretches.

) Phenyl ring C-H
C—H (Aromatic) 3030 — 3070 Weak

stretches.

Mass Spectrometry (EI-MS)

The fragmentation pattern under Electron Impact (70 eV) is driven by the release of ring strain
and the stability of the phenoxy radical.

Fragmentation Logic[2]

e Molecular lon (

): Usually observable but weak due to facile fragmentation.
o -Cleavage: The primary breakdown involves cleavage of the C1-C2 bond.

e Loss of CO (

): Extrusion of carbon monoxide is a hallmark of cyclic ketones, resulting in a radical cation
of the remaining alkene/ether chain.

e Phenoxy Cleavage (
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94 or
): Formation of the stable phenol radical cation (

94) or loss of the phenoxy radical.

Visualization: Fragmentation Pathway

Alpha-Cleavage -CO Loss of CO Fragmentation _ | Cyclopropyl/Allyl Cation
(Ring Opening) (M - 28) = (m/z 41/39)

e- impact

Molecular lon (M+)
m/z ~162

H-rearrangement

Phenol lon
(m/z 94)

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 3-phenoxycyclobutanone under EI-MS

conditions.

Nuclear Magnetic Resonance (NMR)[3][4][5]
H NMR Spectroscopy (Proton)

The cyclobutane ring protons exhibit a characteristic AA'BB'X (or similar higher-order) system
due to the puckering of the ring, which renders cis and trans relationships distinct. However,
rapid ring flipping at room temperature often simplifies the spectrum to an apparent
quintet/multiplet pattern.

Solvent:

(referenced to 7.26 ppm)
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s . Assighment
Multiplicity Integration

Positi
osition (ppm) Logic

) Meta-protons of
Ar-H 7.25-7.35 Multiplet 2H ]
phenyl ring.

. Para-proton of
Ar-H 6.95 - 7.05 Multiplet 1H _
phenyl ring.

Ortho-protons
) (shielded by
Ar-H 6.80 — 6.90 Multiplet 2H
ether oxygen

resonance).

Methine proton
] geminal to
H-3 4,90 - 5.05 Pentet/Multiplet 1H
oxygen.

Deshielded.

-protons. Often

appear as two

sets of multiplets
H-2, H-4 3.10-3.50 Complex Mult. 4H due to
stereochemistry
(cisftrans to

phenoxy).

C NMR Spectroscopy (Carbon)

Solvent:

(referenced to 77.16 ppm)
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Position Type Assignment Logic
(ppm) e g g
Diagnostic: Strained
C=0 206.0 — 208.0 Quaternary
ketone carbonyl.
] Ipso-carbon attached
Ar-C (ipso) 157.0 - 158.0 Quaternary
to oxygen.
Standard aromatic
Ar-C 129.5, 121.5, 115.0 CH signals (meta, para,
ortho).
Methine carbon
C-3 63.0 - 66.0 CH
attached to oxygen.
C-2, C-4 52.0 - 55.0 CH

-methylene carbons.

Experimental Protocols
General Procedure for NMR Sample Preparation

o Selection: Isolate 5-10 mg of the oily 3-phenoxycyclobutanone.
e Solvation: Dissolve in 0.6 mL of high-purity

(99.8% D) containing 0.03% TMS as an internal standard.

« Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small
plug of glass wool into the NMR tube.

e Acquisition:

o H: 16 scans, 1 second relaxation delay.

o C: 256-512 scans to resolve the quaternary carbonyl peak.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure of an unknown
sample suspected to be 3-phenoxycyclobutanone.
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Unknown Sample

l

Run FT-IR

Peak @ ~1790 cm-17?

Run 1H NMR

Methine @ ~5.0 ppm? No (Not a strained ketone)
N

Identity Confirmed: Reject / Re-purify

3-Phenoxycyclobutanone
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Caption: Logic gate workflow for the structural validation of 3-phenoxycyclobutanone.
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e Danheiser, R. L., et al. (1990). "Synthesis of Cyclobutanones via [2+2] Cycloaddition."
Organic Syntheses, Coll. Vol. 7, p. 312. (Analogous methodology).

e NIST Chemistry WebBook. "Cyclobutanone, 3-methoxy-." (Spectral analogue data).

e PubChem. "3-Phenylcyclobutanone Compound Summary."[2] National Center for
Biotechnology Information.

 Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed.
Wiley.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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